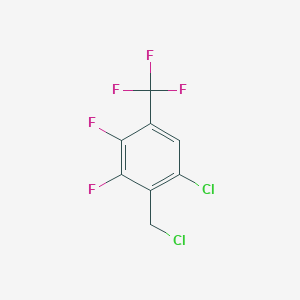

6-Chloro-2,3-difluoro-4-(trifluoromethyl)benzyl chloride

Description

6-Chloro-2,3-difluoro-4-(trifluoromethyl)benzyl chloride is a polyhalogenated benzyl chloride derivative characterized by its unique substitution pattern: a chlorine atom at position 6, fluorine atoms at positions 2 and 3, and a trifluoromethyl group at position 4 of the benzene ring. Its structure combines strong electron-withdrawing groups (Cl, F, CF₃), which significantly influence its reactivity and interactions in chemical reactions, as evidenced by its use in patented drug candidates targeting diseases such as cancer and metabolic disorders .

Properties

IUPAC Name |

1-chloro-2-(chloromethyl)-3,4-difluoro-5-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2F5/c9-2-3-5(10)1-4(8(13,14)15)7(12)6(3)11/h1H,2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTNUECWBCHSTHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)CCl)F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2F5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Halogenation of Trifluoromethyl-Substituted Intermediates

A foundational strategy involves the halogenation of pre-functionalized trifluoromethylbenzene derivatives. For instance, 2-trifluoromethyl-4-nitro-bromobenzene serves as a critical intermediate, undergoing halogenation with reagents such as chlorine or bromine in concentrated sulfuric acid at 50–100°C. This step introduces bromine at the 2-position while preserving the nitro and trifluoromethyl groups. Subsequent reduction of the nitro group (e.g., using hydrogenation or iron/HCl) yields aniline derivatives, which are diazotized and decomposed to introduce additional halogens.

A notable example from Patent CN112939818A demonstrates that treating 3-halo-4-bromo-5-trifluoromethyl-aniline with hypophosphorous acid and alcohol under diazotization conditions generates 2-bromo-3-trifluoromethyl-halogenobenzene . This intermediate is pivotal for downstream functionalization, including etherification and sulfonation.

Regioselective Fluorination and Chlorination

Achieving the 2,3-difluoro and 6-chloro substitution pattern requires precise control over reaction conditions. Patent US20090240083A1 describes a halogenation protocol using chlorine gas in the presence of iron and aluminum chloride catalysts at 110°C, which selectively chlorinates the benzene ring at the para and ortho positions relative to the trifluoromethyl group. Adjusting the catalyst ratio (e.g., iron:ferric chloride = 1:0.06–20) minimizes isomer formation, ensuring >80% selectivity for the desired trichloro intermediate.

Fluorination is typically achieved via nucleophilic substitution or Balz-Schiemann reactions. For example, 2-bromo-3-trifluoromethyl-halogenobenzene reacts with 2,2-difluoroethanol in dimethylformamide (DMF) under basic conditions (e.g., NaNH₂) to install the difluoroethoxy group. This etherification step proceeds at 25°C with a 91% yield, demonstrating mild and efficient conditions.

Multistep Synthesis via Grignard and Diazotization Pathways

Grignard Reaction for Sulfur-Based Intermediates

A critical advancement lies in the use of Grignard reagents to introduce sulfur functionalities. As detailed in Patent CN112939818A, 2-bromo-3-trifluoromethyl-chlorobenzene reacts with isopropyl magnesium chloride in tetrahydrofuran (THF) at −25°C, followed by addition of dimethyl disulfide to form 2-methylthio-3-trifluoromethyl-chlorobenzene (90% yield). This thioether intermediate undergoes oxidative chlorination with chlorine gas in acetic acid to yield the final benzyl chloride derivative.

Table 1: Key Reaction Conditions for Sulfur Incorporation

| Step | Reagent | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Grignard Reaction | Isopropyl MgCl | THF | −25°C | 90% |

| Disulfide Addition | Dimethyl Disulfide | THF | 25°C | 90% |

| Oxidative Chlorination | Cl₂ (g) | Acetic Acid | 55°C | 94% |

Diazotization and Thermal Decomposition

Diazotization of 3-halo-4-bromo-5-trifluoromethyl-aniline with sodium nitrite and HCl generates a diazonium salt, which decomposes in the presence of hypophosphorous acid and ethanol to eliminate the amino group, yielding 2-bromo-3-trifluoromethyl-halogenobenzene . This method avoids harsh pyrolysis conditions, maintaining functional group integrity.

Etherification and Final Chlorination

Alkoxy Group Installation

The etherification of 2-alkylthio-3-trifluoromethyl-halogenobenzene with 2,2-difluoroethanol in DMF at 0–5°C introduces the difluoroethoxy group. Neutralization with ice water and extraction with ethyl acetate isolates the product in 84–91% yield.

Oxidative Conversion to Benzyl Chloride

The final step involves chlorination of the thioether intermediate. Treatment with chlorine gas in acetic acid at 55°C for 2 hours oxidizes the sulfur atom to a sulfonyl chloride, followed by nucleophilic displacement to install the benzyl chloride moiety. This one-pot process achieves 94% yield, underscoring its industrial viability.

Comparative Analysis of Synthetic Routes

Route Efficiency and Scalability

Patent CN112939818A’s six-step sequence offers a scalable route with an overall yield of ~70%, while the halogenation-ammoniation approach in Patent US20090240083A1 achieves 72% yield in fewer steps but requires high-pressure conditions. The choice of method depends on cost, equipment availability, and purity requirements.

Table 2: Route Comparison for 6-Chloro-2,3-difluoro-4-(trifluoromethyl)benzyl Chloride

| Parameter | Multistep Grignard Route | Halogenation-Ammuniation Route |

|---|---|---|

| Steps | 6 | 3 |

| Overall Yield | 70% | 72% |

| Key Reagents | Cl₂, NaNH₂, DMF | Cl₂, NH₃, Fe/AlCl₃ |

| Temperature Range | −25°C to 55°C | 100°C to 170°C |

| Pressure | Atmospheric | High (10–12 MPa) |

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2,3-difluoro-4-(trifluoromethyl)benzyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols.

Oxidation Reactions: The benzyl chloride moiety can be oxidized to the corresponding benzaldehyde or benzoic acid derivatives.

Reduction Reactions: The compound can be reduced to the corresponding benzyl alcohol derivative.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

Substitution: Formation of benzyl amines, benzyl ethers, or benzyl thioethers.

Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

Reduction: Formation of benzyl alcohol derivatives.

Scientific Research Applications

Pharmaceutical Development

6-Chloro-2,3-difluoro-4-(trifluoromethyl)benzyl chloride serves as an important synthetic intermediate in the development of various pharmaceuticals. Its unique structure allows for modifications that can lead to compounds with enhanced biological activity.

Case Study: Synthesis of Antiviral Agents

A notable application is in the synthesis of antiviral agents where the compound acts as a precursor for difluoromethylation processes. Research has shown that compounds derived from 6-Chloro-2,3-difluoro-4-(trifluoromethyl)benzyl chloride exhibit significant antiviral properties, particularly against RNA viruses. The difluoromethyl group contributes to increased lipophilicity and improved membrane permeability, which are crucial for therapeutic efficacy .

Agricultural Chemistry

In agricultural chemistry, this compound is utilized in the synthesis of herbicides and fungicides. Its ability to modify biological pathways in plants makes it a valuable component in developing effective agrochemicals.

Case Study: Herbicide Development

Recent studies have demonstrated that derivatives of 6-Chloro-2,3-difluoro-4-(trifluoromethyl)benzyl chloride show potent herbicidal activity against a range of broadleaf weeds. The incorporation of fluorine atoms enhances the stability and effectiveness of these compounds in various environmental conditions .

Mechanism of Action

The mechanism of action of 6-Chloro-2,3-difluoro-4-(trifluoromethyl)benzyl chloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, depending on the specific target and context.

Comparison with Similar Compounds

Key Observations :

- The trifluoromethyl (CF₃) group in the main compound provides stronger electron-withdrawing effects (σ = 0.43) compared to methyl (σ = -0.17) in tetrafluoro-4-methylbenzoyl chloride, enhancing electrophilic reactivity .

- The presence of three fluorine atoms in 2,4,5-trifluorobenzoyl chloride reduces steric hindrance compared to the main compound’s Cl and CF₃ groups, favoring nucleophilic substitution in simpler reactions .

Research Findings and Data

Hammett Analysis of Substituent Effects

- The main compound’s Cl (σ = 0.23) and CF₃ (σ = 0.43) groups create a highly electron-deficient aromatic ring, accelerating reactions sensitive to electronic effects (e.g., SNAr reactions).

- In contrast, 2,4,5-trifluorobenzoyl chloride (σ(F) = 0.34) exhibits moderate reactivity, suitable for less demanding syntheses.

Biological Activity

6-Chloro-2,3-difluoro-4-(trifluoromethyl)benzyl chloride is a synthetic organic compound notable for its complex fluorinated structure. With the molecular formula C₈H₃Cl₂F₅ and a molecular weight of 265.01 g/mol, this compound has garnered attention in various fields, particularly due to its potential biological activities and applications as a synthetic intermediate in pharmaceuticals and agrochemicals .

Chemical Structure and Properties

The compound features:

- Chlorine at the 6-position,

- Fluorine atoms at the 2 and 3 positions,

- A trifluoromethyl group at the 4 position of the benzyl ring.

This unique arrangement enhances its reactivity, making it a valuable building block in organic synthesis.

Biological Activity

Research on the biological activity of 6-Chloro-2,3-difluoro-4-(trifluoromethyl)benzyl chloride indicates several significant findings:

Antimicrobial Properties

Studies have demonstrated that compounds with similar fluorinated structures exhibit antimicrobial activities against various pathogens. For instance:

- Compounds with trifluoromethyl groups have shown effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.25 to 10 μg/mL .

Toxicological Studies

Toxicological evaluations reveal that exposure to high doses can lead to adverse effects:

- Inhalation studies indicated potential reproductive toxicity and hepatotoxicity in animal models. Specifically, dose-dependent nephropathy was observed in male rats at doses starting from 50 mg/kg body weight .

- A no-observed-adverse-effect level (NOAEL) of 10 mg/kg was reported based on liver and kidney effects at lower doses .

Comparative Analysis with Similar Compounds

To better understand the biological activity of 6-Chloro-2,3-difluoro-4-(trifluoromethyl)benzyl chloride, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 6-Chloro-2,3-difluoro-4-(trifluoromethyl)benzyl chloride | C₈H₃Cl₂F₅ | Contains multiple fluorine substituents | Potential antimicrobial activity; hepatotoxicity |

| 4-(Trifluoromethyl)benzyl chloride | C₈H₆ClF₃ | Lacks additional fluorine atoms | Moderate antimicrobial properties |

| 2,3-Difluorobenzyl chloride | C₇H₄ClF₂ | No trifluoromethyl group | Lower reactivity and bioactivity compared to trifluoromethyl derivatives |

Case Studies

- Case Study on Toxicity : A study involving B6C3F1 mice administered varying doses of related compounds indicated that hepatocellular hypertrophy occurred at higher doses (400 mg/kg), establishing a NOAEL of 50 mg/kg for liver effects .

- Antimicrobial Efficacy : Research on fluorinated benzyl derivatives showed promising results against P. falciparum, with enhanced activity attributed to specific substitutions on the benzyl ring .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Chloro-2,3-difluoro-4-(trifluoromethyl)benzyl chloride, considering its polyhalogenated structure?

- Methodological Answer : A stepwise halogenation approach is typically employed. Begin with a benzyl alcohol precursor, introducing fluorine via electrophilic fluorination (e.g., using Selectfluor™), followed by chlorination at the 6-position using sulfuryl chloride (SOCl₂) under anhydrous conditions. The trifluoromethyl group can be introduced via Ullmann-type coupling or direct trifluoromethylation using Cu(I) catalysts. Final benzyl chloride formation may involve thionyl chloride (SOCl₂) or PCl₃ . Monitor reaction progress via TLC and adjust stoichiometry to minimize dihalogenation by-products.

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- ¹H/¹³C/¹⁹F NMR : Resolve overlapping signals by comparing with spectral libraries of structurally similar halogenated aromatics (e.g., 2,3,4,5-tetrafluorobenzoyl chloride ).

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+Cl]⁻) and isotopic patterns for Cl/F.

- Elemental Analysis : Validate halogen content (Cl, F) via combustion analysis or X-ray fluorescence.

- HPLC-PDA : Assess purity (>98%) using a C18 column and acetonitrile/water gradient .

Advanced Research Questions

Q. How can researchers address discrepancies in NMR data arising from the compound's multiple fluorine and chlorine atoms?

- Methodological Answer : The proximity of fluorine and chlorine atoms induces complex splitting patterns and scalar coupling (e.g., ³J₆₋₇ coupling between Cl and F). To resolve ambiguities:

- Perform ¹⁹F-¹H HOESY experiments to map spatial interactions between substituents.

- Use DFT calculations (e.g., Gaussian09) to simulate NMR spectra and compare with experimental data .

- Consider cryogenic NMR (e.g., 20°C in CDCl₃) to reduce signal broadening caused by quadrupolar Cl nuclei .

Q. What strategies optimize regioselectivity during the introduction of trifluoromethyl and benzyl chloride groups?

- Methodological Answer : The trifluoromethyl group’s strong electron-withdrawing nature directs electrophilic substitution to the meta position. To enhance regioselectivity:

- Use Lewis acids (e.g., AlCl₃) to stabilize transition states during chlorination.

- Employ Pd-catalyzed C-H activation for precise trifluoromethyl group placement .

- Optimize solvent polarity (e.g., DMF vs. DCM) to control reaction kinetics and minimize ortho/para competition .

Q. How do electronic effects of substituents influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The trifluoromethyl group’s -I effect deactivates the aromatic ring, slowing SNAr reactions. However, the benzyl chloride moiety remains reactive due to its aliphatic nature. To modulate reactivity:

- Solvent Effects : Use polar aprotic solvents (e.g., DMSO) to stabilize transition states in SN2 pathways.

- Catalysis : Introduce Pd(0) or Cu(I) to facilitate cross-coupling with nucleophiles (e.g., amines, thiols) .

- Temperature Control : Lower temperatures (0–5°C) reduce competing elimination pathways in aliphatic substitutions .

Data Contradiction Analysis

Q. How should conflicting data on reaction yields for trifluoromethylation steps be resolved?

- Methodological Answer : Yield discrepancies often arise from trace moisture or oxygen sensitivity. To standardize protocols:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.